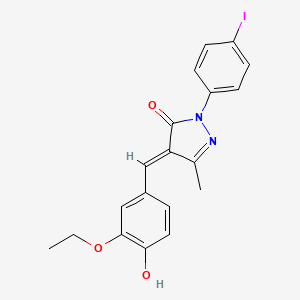![molecular formula C16H24N2O2 B6077488 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6077488.png)
2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPAA belongs to the class of piperidine derivatives and is known to exhibit analgesic and anti-inflammatory effects.
作用機序
The exact mechanism of action of 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide is not fully understood. However, it is believed to act on the opioid system in the brain and spinal cord, which is involved in the regulation of pain perception. 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has been shown to bind to the mu-opioid receptor, which is responsible for the analgesic effects of opioids. 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has been shown to produce analgesia and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce hypersensitivity to pain, which is a hallmark of neuropathic pain. 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide does not produce the same level of side effects as traditional opioids, such as respiratory depression, constipation, and addiction.
実験室実験の利点と制限
2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide also exhibits a high degree of selectivity for the mu-opioid receptor, which reduces the risk of side effects. However, 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer to animals. 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide also has a short half-life, which can make it difficult to maintain therapeutic levels in the body.
将来の方向性
There are several future directions for the research on 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide. One direction is to investigate the potential use of 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide in the treatment of other types of chronic pain, such as cancer pain and inflammatory pain. Another direction is to develop more water-soluble formulations of 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide, which would improve its bioavailability and make it easier to administer to animals. Finally, the development of more selective and potent derivatives of 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide could lead to the discovery of new drugs for the treatment of pain and inflammation.
合成法
The synthesis of 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide involves the reaction of 2-methoxyacetamide with 2-phenylethylamine and piperidine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product. The yield of 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
科学的研究の応用
2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. 2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has also been investigated for its potential use in the treatment of neuropathic pain, a type of chronic pain that is difficult to manage with currently available drugs.
特性
IUPAC Name |
2-methoxy-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-20-13-16(19)17-15-8-5-10-18(12-15)11-9-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPMMNJSSGLKTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1CCCN(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B6077408.png)
![1-(4-methoxyphenyl)-4-[1-(propylsulfonyl)-3-piperidinyl]piperazine](/img/structure/B6077418.png)
![N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6077428.png)
![methyl 3-{5-[4-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate](/img/structure/B6077439.png)
![1-{2-hydroxy-3-[4-methoxy-2-({[2-(1-pyrrolidinyl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6077440.png)


![1-(4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B6077466.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-(2-methoxyethyl)-N-methylacetamide](/img/structure/B6077471.png)
![1-acetyl-5-[(2-hydroxy-8-methyl-3-quinolinyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B6077485.png)
![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B6077490.png)
![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6077492.png)
![ethyl 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6077495.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B6077497.png)